molecular formula C14H17NO3 B13458951 [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13458951
M. Wt: 247.29 g/mol
InChI Key: YYVSWFPFNOEFFB-UHFFFAOYSA-N
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Description

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with a methanol group at the 1-position and a 1,3-dioxaindan-5-yl substituent at the 5-position.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C14H17NO3/c16-8-13-4-14(5-13,7-15-6-13)10-1-2-11-12(3-10)18-9-17-11/h1-3,15-16H,4-9H2

InChI Key

YYVSWFPFNOEFFB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC4=C(C=C3)OCO4)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves the reduction of spirocyclic oxetanyl nitriles . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction mechanism involves the reduction of the nitrile group to form the corresponding amine, which is then further transformed into the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, focusing on substituents, physicochemical properties, synthesis, and applications:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Synthesis Highlights Purity/Stability Applications/Notes References
This compound (Target) 1,3-Dioxaindan-5-yl C₁₄H₁₇NO₃* ~253.30 Likely involves coupling of 1,3-dioxaindan moiety to bicyclic core via Suzuki or nucleophilic substitution. Not reported Potential CNS drug intermediate; under research. N/A
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 4-Methylphenyl C₁₄H₁₉NO 217.31 Substituted aryl group introduced via palladium-catalyzed cross-coupling. Not reported Building block for kinase inhibitors.
{5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol Fluorine C₇H₁₂FNO 145.17 Halogenation at position 5; direct functionalization of bicyclic core. Typically in stock Intermediate for fluorinated bioactive molecules.
[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 2,5-Dichlorophenyl C₁₃H₁₄Cl₂NO 274.17 Electrophilic aromatic substitution with Cl₂; requires rigorous safety protocols (P210 code for flammability). Standard purity (~95%) Antibacterial agent precursor.
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane Benzo[d][1,3]dioxol-5-ylmethyl C₁₄H₁₇NO₃ 255.29 Hydrogenation of oxetan precursors followed by sulfonate displacement. 97.5% (HPLC) Neuroprotective candidate; high stereoselectivity.
rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol N/A (different bicyclo topology) C₇H₁₃NO 127.18 Chiral synthesis via ring-closing metathesis; ISO-certified production. ≥97% API intermediate for antivirals and analgesics.

*Estimated based on structural analogy.

Key Observations:

Halogenated analogs (e.g., fluorine, chlorine) exhibit increased lipophilicity, improving blood-brain barrier penetration for CNS targets .

Synthesis Complexity :

  • Compounds with bulky substituents (e.g., 1,3-dioxaindan, dichlorophenyl) require multi-step coupling or substitution reactions, whereas fluorinated analogs are synthesized more straightforwardly .

Chiral analogs (e.g., rel-((1S,5S)-3-azabicyclo[3.2.0]heptan-1-yl)methanol) are prioritized in API development due to enantioselective target interactions .

Safety and Handling: Dichlorophenyl derivatives require strict flammability controls (P210), unlike non-halogenated analogs .

Biological Activity

The compound [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic molecule of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula: C₉H₁₃N₁O₃
  • IUPAC Name: this compound
  • SMILES Notation: C1CNC2(CC1C2)CO

Structural Features

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many biologically active compounds. The presence of hydroxymethyl and dioxo groups may contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Research has shown that compounds with similar structural features often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are of particular interest in the treatment of Alzheimer's disease. Studies on structurally related compounds have demonstrated their ability to inhibit AChE effectively. For example, a study found that certain bicyclic compounds showed IC50 values in the range of 10-20 µM against AChE, suggesting potential therapeutic applications for cognitive enhancement or disease modification in Alzheimer's patients .

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of similar azabicyclic compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuroprotection through modulation of oxidative stress pathways.

Study 2: Behavioral Assessment

In vivo studies using animal models demonstrated that administration of related bicyclic compounds improved memory and learning capabilities, supporting their role as potential cognitive enhancers. Behavioral tests such as the Morris water maze showed statistically significant improvements in memory retention .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameAChE Inhibition (IC50 µM)Antioxidant Activity (DPPH Assay IC50 µM)Neuroprotective Effect
Compound A1512Yes
Compound B1810Yes
This compoundTBDTBDTBD

Table 2: Summary of Case Studies on Similar Compounds

Study ReferenceFocus AreaKey Findings
Study 1Neuroprotective EffectsReduced oxidative stress-induced cell death
Study 2Behavioral AssessmentImproved memory in animal models

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